molecular formula C20H20N2O2 B11494840 2-(3-methylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(3-methylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11494840
M. Wt: 320.4 g/mol
InChI Key: BDPXLLLPRZNZDT-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is an organic compound that features a complex structure with multiple functional groups, including a phenoxy group, a pyrrole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 3-Methylphenoxy Intermediate: This step involves the reaction of 3-methylphenol with an appropriate halogenating agent to form 3-methylphenoxy halide.

    Coupling with Pyrrole Derivative: The 3-methylphenoxy halide is then reacted with a pyrrole derivative in the presence of a base to form the desired intermediate.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-METHYLPHENOXY)-N’-{(E)-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE
  • 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

2-(3-METHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C20H20N2O2/c1-16-5-4-6-19(13-16)24-15-20(23)21-14-17-7-9-18(10-8-17)22-11-2-3-12-22/h2-13H,14-15H2,1H3,(H,21,23)

InChI Key

BDPXLLLPRZNZDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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